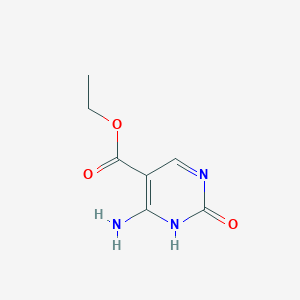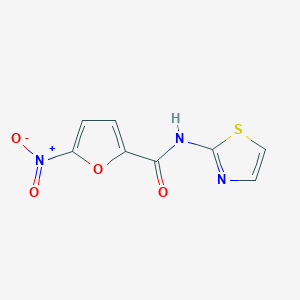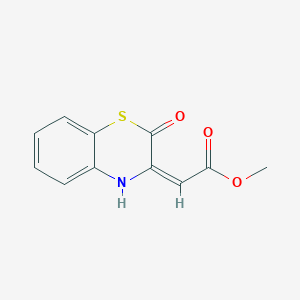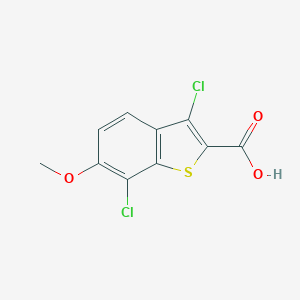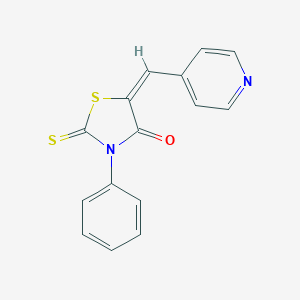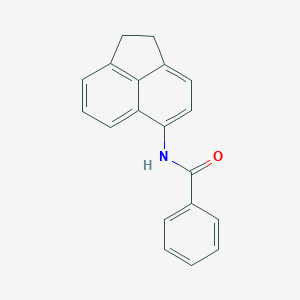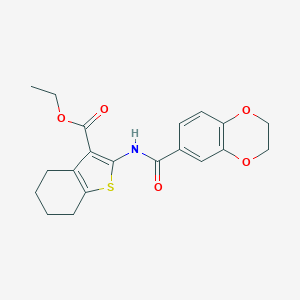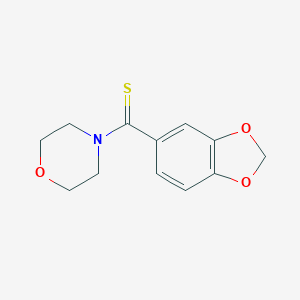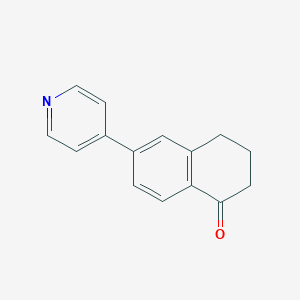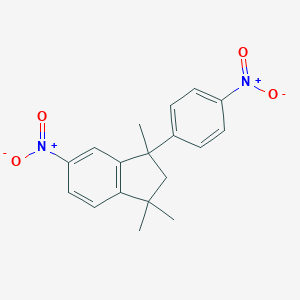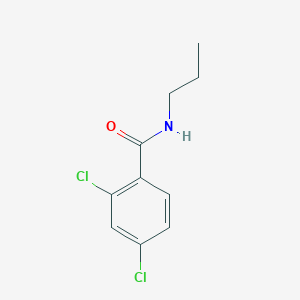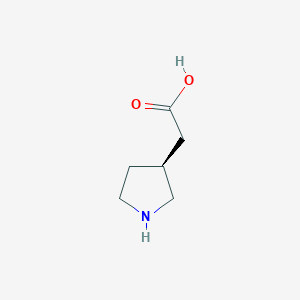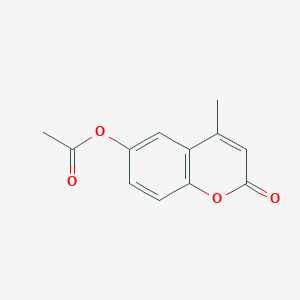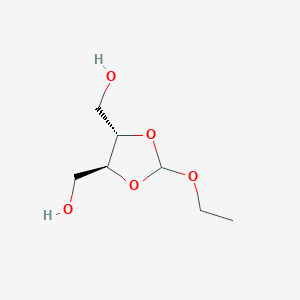
1,3-Dioxolane-4,5-dimethanol, 2-ethoxy-, (4S,5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane-4,5-dimethanol, 2-ethoxy-, (4S,5S)-, also known as ethylenedioxydimethanol (EDDM), is a chemical compound that has been widely used in various scientific research applications. EDDM is a colorless liquid with a sweet odor and is soluble in water and organic solvents.
Mécanisme D'action
EDDM's mechanism of action is not well understood. However, it is believed that EDDM can act as a crosslinking agent, forming covalent bonds between polymer chains. This crosslinking can increase the strength and durability of the resulting material.
Biochemical and Physiological Effects:
EDDM has low toxicity and is not considered to be a significant health hazard. However, exposure to EDDM can cause irritation to the eyes, skin, and respiratory tract. EDDM has also been shown to have a low potential for skin sensitization.
Avantages Et Limitations Des Expériences En Laboratoire
EDDM has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, making it easy to obtain. EDDM is also stable under a wide range of conditions, allowing for its use in a variety of experimental settings. However, EDDM's low reactivity can also be a limitation, as it may require the use of additional catalysts or initiators to initiate the desired reaction.
Orientations Futures
There are several potential future directions for research involving EDDM. One area of interest is the development of new biodegradable polymers using EDDM as a crosslinking agent. EDDM's low toxicity and biocompatibility make it an attractive candidate for use in medical applications, such as drug delivery systems and tissue engineering. Additionally, further research is needed to better understand EDDM's mechanism of action and potential applications in other scientific fields.
Conclusion:
In conclusion, EDDM is a versatile and widely used chemical compound with numerous scientific research applications. Its low toxicity, stability, and low cost make it an attractive candidate for use in a variety of experimental settings. Further research is needed to fully understand EDDM's mechanism of action and potential applications in other scientific fields.
Méthodes De Synthèse
EDDM can be synthesized by reacting ethylene glycol with acetaldehyde in the presence of a strong acid catalyst. The reaction proceeds through an intermediate step, where acetaldehyde forms a cyclic acetal with ethylene glycol, which then undergoes a ring-opening reaction to form EDDM.
Applications De Recherche Scientifique
EDDM has been extensively used in various scientific research applications, including as a crosslinking agent, a solvent, and a stabilizer. It is commonly used in the production of polyesters, polyurethanes, and epoxy resins. EDDM has also been used in the synthesis of biodegradable polymers and as a solvent in the extraction of natural products.
Propriétés
Numéro CAS |
123125-18-8 |
|---|---|
Nom du produit |
1,3-Dioxolane-4,5-dimethanol, 2-ethoxy-, (4S,5S)- |
Formule moléculaire |
C7H14O5 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
[(4S,5S)-2-ethoxy-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C7H14O5/c1-2-10-7-11-5(3-8)6(4-9)12-7/h5-9H,2-4H2,1H3/t5-,6-/m0/s1 |
Clé InChI |
MOAWDMIKGNZSQA-WDSKDSINSA-N |
SMILES isomérique |
CCOC1O[C@H]([C@@H](O1)CO)CO |
SMILES |
CCOC1OC(C(O1)CO)CO |
SMILES canonique |
CCOC1OC(C(O1)CO)CO |
Synonymes |
((4S,5S)-2-ethoxy-1,3-dioxolane-4,5-diyl)diMethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
